2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride
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Overview
Description
2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride is a complex organic compound with a unique structure that includes a pyridine ring substituted with a trifluoromethyl group and a fused bicyclic pyrrolidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride typically involves multiple steps. One common method includes the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often require precise temperature control and the use of specific solvents and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and bicyclic pyrrolidine systems, such as:
- 2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine
- 2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine dihydrochloride
Uniqueness
What sets 2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine dihydrochloride apart is the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H16Cl2F3N3 |
---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C12H14F3N3.2ClH/c13-12(14,15)10-1-2-11(17-5-10)18-6-8-3-16-4-9(8)7-18;;/h1-2,5,8-9,16H,3-4,6-7H2;2*1H |
InChI Key |
FFOOPZSZODXOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1)C3=NC=C(C=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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